The bicyclo[3.1.0]hexane framework, a unique fusion of a cyclopentane and a cyclopropane ring, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent conformational rigidity and three-dimensional topology offer a powerful tool for the design of novel therapeutics with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the historical discovery, conformational analysis, and, most critically, the key synthetic methodologies that have enabled the exploration and application of this versatile scaffold. From seminal intramolecular cyclopropanation reactions to contemporary catalytic and annulation strategies, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bicyclo[3.1.0]hexane derivatives in their own research endeavors.
The bicyclo[3.1.0]hexane core is a strained yet remarkably stable carbocyclic system that has captivated chemists for decades. Its structure, featuring a five-membered ring fused to a three-membered ring, imparts significant conformational constraint, making it an invaluable scaffold in the design of bioactive molecules.[1] This rigidity allows for the precise spatial orientation of pharmacophoric elements, leading to improved binding affinity and selectivity for biological targets.[2][3][4]
The historical significance of the bicyclo[3.1.0]hexane moiety is rooted in natural products, with the monoterpene thujone, found in the essential oils of various plants like thuja and sage, being a prominent example.[5][6] The unique chemical reactivity stemming from the inherent ring strain has also made it a valuable synthetic intermediate for constructing more complex molecular architectures through fragmentation and rearrangement reactions.[1][7]
In the realm of drug discovery, the bicyclo[3.1.0]hexane scaffold has been successfully employed as a bioisosteric replacement for more flexible ring systems, such as cyclohexane, to lock in a desired bioactive conformation.[2] This "methanocarba" approach, where the bicyclo[3.1.0]hexane system replaces the furanose ring in nucleosides, has been particularly fruitful in developing potent and selective ligands for adenosine receptors, which are key targets for treating inflammation and cancer.[1][8][9] The applications of this versatile core extend to a wide range of therapeutic areas, including the development of neuropeptide Y (NPY) Y1 antagonists, metabotropic glutamate 2/3 (mGluR2/3) receptor agonists and antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][10][11][12]
This guide will delve into the foundational synthetic strategies that have enabled the widespread use of this important scaffold, providing both historical context and practical, field-proven insights for the modern synthetic chemist.
A key feature of the bicyclo[3.1.0]hexane system is its well-defined and predictable conformational behavior. The fusion of the cyclopropane ring restricts the flexibility of the five-membered ring, forcing it to adopt one of two primary conformations: a "boat-like" or a "chair-like" form.[13] When incorporated as a sugar mimic in nucleosides, these conformations are referred to as "North" (N) and "South" (S), respectively, which correspond to specific pseudorotational parameters of the furanose ring they are replacing.[14][15]
This conformational locking is of paramount importance in drug design, as the biological activity of nucleoside analogs is often exquisitely sensitive to the sugar pucker. The bicyclo[3.1.0]hexane template allows for the synthesis of conformationally pure "North" or "South" isomers, enabling a systematic exploration of the structure-activity relationship (SAR).[14][15] For instance, in the development of adenosine receptor ligands, the "North" conformation has often been associated with higher affinity and selectivity for the A3 subtype.[9]
The inherent rigidity of the bicyclo[3.1.0]hexane scaffold not only aids in pre-organizing a molecule for receptor binding but also provides a more defined structure for computational modeling and docking studies. This synergy between synthetic chemistry and computational analysis accelerates the drug discovery process.
The construction of the bicyclo[3.1.0]hexane skeleton has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into intramolecular cyclizations, where the cyclopropane ring is formed from a pre-existing five-membered ring, and convergent annulation approaches.
Historically and to this day, intramolecular cyclopropanation remains one of the most reliable and widely used methods for constructing the bicyclo[3.1.0]hexane core. This approach typically involves a cyclopentene precursor bearing a suitable carbene or carbenoid precursor.
The Simmons-Smith reaction, utilizing a zinc carbenoid generated from diiodomethane and a zinc-copper couple, is a classic and highly effective method for cyclopropanation.[16][17] The intramolecular version of this reaction (IMSS) has been successfully applied to the synthesis of substituted bicyclo[3.1.0]hexanes.[16][17][18] The presence of a directing group, such as a hydroxyl group on the cyclopentene ring, can significantly influence the stereochemical outcome of the reaction, often leading to high diastereoselectivity.[16][17]
A significant advancement in this area is the Furukawa protocol, which employs diethylzinc in place of the zinc-copper couple, offering improved reproducibility and milder reaction conditions.[19]
The development of catalytic methods for intramolecular cyclopropanation represents a significant step forward in terms of efficiency and atom economy. Dirhodium(II) catalysts are particularly effective in catalyzing the decomposition of diazo compounds to generate rhodium carbenes, which then undergo intramolecular cyclopropanation with a tethered alkene.[20] This method has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, which are valuable pharmaceutical intermediates.[20] The choice of rhodium catalyst and reaction conditions can be tuned to selectively favor the formation of either the exo- or endo-isomer.[20]
More recently, copper(I)/secondary amine cooperative catalysis has emerged as a powerful tool for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[21][22] This approach allows for the construction of highly substituted bicyclo[3.1.0]hexane skeletons, including those with vicinal all-carbon quaternary stereocenters, a feat that is challenging to achieve with traditional methods.[21][22]
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and bicyclic systems. In the context of bicyclo[3.1.0]hexane synthesis, RCM can be employed to construct the five-membered ring from an acyclic diene precursor that already contains the cyclopropane moiety.[23] This strategy offers a high degree of convergence and allows for the introduction of diverse functionalities. The development of highly active and robust ruthenium-based catalysts, such as the Grubbs catalysts, has been instrumental in the widespread adoption of this methodology.[23]
More recently, convergent strategies that construct the five-membered ring onto a pre-existing cyclopropane have been developed. These (3+2) annulation reactions offer a powerful alternative to the more traditional intramolecular cyclopropanation approaches.[24][25][26] For example, the reaction of cyclopropenes with aminocyclopropanes, mediated by an organic or an iridium photoredox catalyst, provides a convergent route to highly substituted bicyclo[3.1.0]hexanes.[24][25] This methodology is particularly noteworthy for its ability to generate an all-carbon quaternary center.[25]
The unique structural and conformational properties of the bicyclo[3.1.0]hexane core have made it a privileged scaffold in modern drug discovery. Its incorporation into small molecules has led to the development of potent and selective modulators of a wide range of biological targets.
As previously discussed, the use of the bicyclo[3.1.0]hexane scaffold as a conformationally locked sugar mimic has been a highly successful strategy in the design of nucleoside-based therapeutics.[14][15] This "methanocarba" approach has yielded potent and selective agonists and antagonists for various P1 (adenosine) and P2Y receptors.[8][9][27][28][29] The ability to synthesize conformationally pure "North" and "South" isomers has been instrumental in elucidating the specific conformational requirements for receptor binding and activation.[14]
The rigid bicyclo[3.1.0]hexane framework is also well-suited for the design of agents targeting the central nervous system (CNS). For instance, it has been incorporated into potent and selective agonists for the metabotropic glutamate receptors mGluR2/3, which are promising targets for the treatment of anxiety and other neurological disorders.[10][30] Additionally, novel bicyclo[3.1.0]hexane analogs have been developed as antagonists of mGluR2/3 receptors for the potential treatment of depression.[12]
The versatility of the bicyclo[3.1.0]hexane scaffold is further demonstrated by its application in a diverse range of other therapeutic areas. It has been used to develop noncompetitive neuropeptide Y (NPY) Y1 antagonists with potential applications in the treatment of obesity.[2] Furthermore, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[11]
The bicyclo[3.1.0]hexane scaffold has transitioned from a curiosity of natural product chemistry to a mainstay of modern medicinal chemistry and organic synthesis. Its unique conformational properties and the development of robust and versatile synthetic methodologies have solidified its status as a privileged scaffold. The ability to rigidly control the three-dimensional arrangement of functional groups has proven to be a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of small molecule therapeutics.
Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of highly functionalized bicyclo[3.1.0]hexane derivatives. The continued exploration of novel catalytic systems and the application of modern synthetic techniques, such as photoredox catalysis and flow chemistry, will undoubtedly expand the accessible chemical space and pave the way for the discovery of new and improved therapeutic agents based on this enduring and versatile scaffold.
-
Ye, L., Gu, Q.-S., Tian, J.-S., & Liu, X.-Y. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications, 9(1), 227. [Link]
-
Lilly, J. M., & Davies, H. M. L. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(22), 5858–5861. [Link]
-
Ezzitouni, A., Russ, P., & Marquez, V. E. (1997). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 1(1), 143-146. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Tizzano, J. P., Lodge, D., & Schoepp, D. D. (1999). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry, 64(10), 3595–3603. [Link]
-
Poindexter, G. S., Bruce, M. A., Le, B.-V., Du, P., Elliot, R. L., & Gyde, K. M. (2004). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Journal of Medicinal Chemistry, 47(10), 2464–2467. [Link]
-
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895–1902. [Link]
-
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895–1902. [Link]
-
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Semantic Scholar. [Link]
-
Ye, L., Gu, Q. S., Tian, J. S., & Liu, X. Y. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature communications, 9(1), 227. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., Harkness, A. R., Grutsch, J. L., Wright, R. A., Johnson, B. G., Andis, S. L., Kingston, A., Tomlinson, R., Lewis, R., Schoepp, D. D., & Sacaan, A. I. (1997). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 5(1), 137-144. [Link]
-
Chun, J., & Kim, Y. (2012). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. RSC Advances, 2(27), 10255. [Link]
-
Various Authors. (2025). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Request PDF. [Link]
-
Coldham, I., & Watson, D. W. (2001). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 5(6), 635–638. [Link]
-
Biftu, T., Qian, X., He, H., Kuang, C., Scapin, G., Leavitt, P., Van der Ploeg, L. H. T., Gao, Y.-D., He, S., & Weber, A. E. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. [Link]
-
Marquez, V. E., Ezzitouni, A., Siddiqui, M. A., & Russ, P. (1997). Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Structure-Antiviral Activity Analysis for the Northern and Southern Hemispheres of the Pseudorotational Cycle. Nucleosides and Nucleotides, 16(1-2), 143-153. [Link]
-
Yoshikawa, M., & Yokoyama, S. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(10), 2465. [Link]
-
Yoshikawa, M., & Yokoyama, S. (2011). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 755–759. [Link]
-
Zhang, Y., Yu, Z.-X., & Zhang, Y. (2017). Conformational Bias by a Removable Silyl Group: Construction of Bicyclo[n.3.1]alkenes by Ring Closing Metathesis. Angewandte Chemie International Edition, 56(29), 8515–8519. [Link]
-
Novikov, R. A., Tomilov, Y. V., & Trushkov, I. V. (2018). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 14, 2800–2808. [Link]
-
Sarotti, A. M. (2024). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Repositorio Institucional CONICET Digital. [Link]
- N/A. (N/A).
-
Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships. Molecules (Basel, Switzerland), 27(7), 2283. [Link]
-
Buzon, L. M., G-S., M., Hutchinson, J. H., & Jones, R. M. (2013). Novel S1P1 Receptor Agonists - Part 2: From Bicyclo[3.1.0]hexane-Fused Thiophenes to Isobutyl Substituted Thiophenes. Journal of Medicinal Chemistry, 57(1), 185–199. [Link]
-
Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-based A3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. Preprints.org. [Link]
-
van der Heden van Noort, G. J., Meeuwenoord, N. J., van der Marel, G. A., & Overkleeft, H. S. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. European Journal of Organic Chemistry, 2012(12), 2383–2391. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2024). A) Conformational equilibrium of carba‐bicyclo[3.1.0]hexane (7),... ResearchGate. [Link]
-
Huang, C., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9743–9748. [Link]
-
Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
-
Huang, C., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9743–9748. [Link]
-
Dressman, B. A., et al. (2014). Discovery of novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Request PDF. [Link]
-
Wikipedia. (2024). Thujone. Wikipedia. [Link]
-
Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
-
Various Authors. (N/A). Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27... ResearchGate. [Link]
-
Kim, H. O., & Marquez, V. E. (2004). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Organic Letters, 6(23), 4235–4238. [Link]
-
Lemmerhirt, J. P., Isaa, A., Kock, M., Liu, R., Heitman, L. H., Müller, C. E., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
-
Osama, R. M., & Valli, M. J. (2006). Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5' -dioxo-2,4'-imidazolidine]-6-carboxylic acid, (R)-α-methylbenzenemethanamine salt. Organic Process Research & Development, 10(1), 57–62. [Link]
-
Kutney, J. P., Gunning, P. J., Clewley, R. G., Somerville, J., & Rettig, S. J. (1992). The chemistry of thujone. XVI. Versatile and efficient routes to safronitrile, β-cyclogeranonitrile, β-cyclocitral, damascones. Canadian Journal of Chemistry, 70(7), 2094–2113. [Link]
-
Durig, J. R., & Little, T. S. (1987). Conformations of some bicyclic monoterpenes based on bicyclo[3.1.0]hexane from their low-resolution microwave spectra. The Journal of Physical Chemistry, 91(10), 2518–2522. [Link]
-
Various Authors. (N/A). Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. ResearchGate. [Link]
-
Huang, C., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9743–9748. [Link]
-
PubChem. (n.d.). 3-Thujanone. PubChem. [Link]